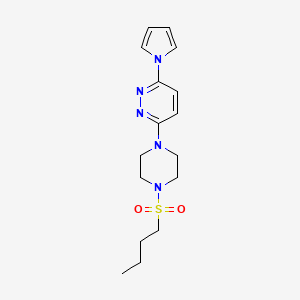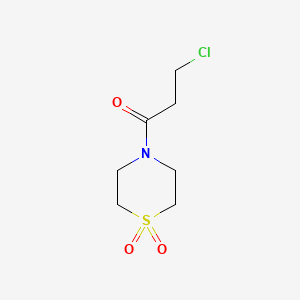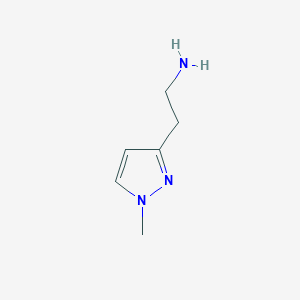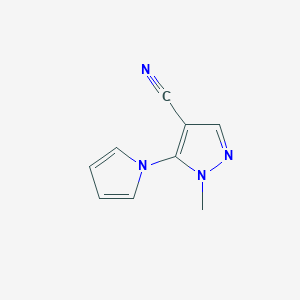
3-(4-(butylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(butylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine, also known as BPP-1, is a novel small molecule that has been studied extensively in the field of medicinal chemistry. BPP-1 has shown promising results in various scientific research applications due to its unique chemical structure and mechanism of action.
Mechanism of Action
3-(4-(butylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine exerts its pharmacological effects by binding to specific receptors in the body. This compound has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, protein synthesis, and cell survival. By binding to the sigma-1 receptor, this compound modulates the activity of various signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the body. This compound has been shown to increase the release of dopamine and serotonin, which are neurotransmitters involved in mood regulation. This compound has also been shown to inhibit the activity of monoamine oxidase, an enzyme that degrades neurotransmitters. In addition, this compound has been shown to modulate the activity of ion channels, leading to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(4-(butylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for the sigma-1 receptor, making it an ideal tool for studying the physiological and pharmacological effects of this receptor. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of 3-(4-(butylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine. One area of research is the development of this compound analogs with improved pharmacokinetic properties. Another area of research is the investigation of the role of this compound in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, the development of this compound-based imaging agents for the diagnosis of sigma-1 receptor-related diseases is an area of active research.
Synthesis Methods
The synthesis of 3-(4-(butylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine involves the reaction of 4-(butylsulfonyl)piperazine with 6-(1H-pyrrol-1-yl)pyridazine in the presence of a catalyst. The resulting product is then purified through various chromatographic techniques to obtain pure this compound.
Scientific Research Applications
3-(4-(butylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Several studies have shown that this compound exhibits potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has shown potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease by inhibiting the aggregation of amyloid-beta and alpha-synuclein proteins, respectively.
properties
IUPAC Name |
3-(4-butylsulfonylpiperazin-1-yl)-6-pyrrol-1-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2S/c1-2-3-14-24(22,23)21-12-10-20(11-13-21)16-7-6-15(17-18-16)19-8-4-5-9-19/h4-9H,2-3,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOAWADAESGAHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Cyclopropyl-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide](/img/structure/B2810353.png)
![3-(4-Bromophenyl)-8-((4-(tert-butyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2810354.png)
![2-[1-(2-Fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B2810357.png)


![Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid](/img/structure/B2810361.png)

![(E)-N-[2-(4-Cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2810365.png)
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2,3-dimethylphenyl)propanamide](/img/structure/B2810367.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride](/img/structure/B2810370.png)
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one](/img/structure/B2810371.png)